1-[3-(Diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-fu ryl))carbonyl]-3-pyrrolin-2-one
Overview
Description
1-[3-(Diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolin-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the diethylamino group: This step involves the alkylation of a suitable intermediate with diethylamine.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction.
Incorporation of the furan ring: This step involves the coupling of a furan derivative with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: It may have potential as a therapeutic agent for treating certain diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propylamine: This compound shares the diethylamino group and has similar chemical properties.
Indole derivatives: These compounds have a similar aromatic structure and exhibit various biological activities.
Uniqueness
1-[3-(Diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]-2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-6-26(7-2)14-9-15-27-21(17-10-8-11-19(31-4)24(17)32-5)20(23(29)25(27)30)22(28)18-13-12-16(3)33-18/h8,10-13,21,29H,6-7,9,14-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBYVKCNFDYNFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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